Reduction Kinetics: Fe(dedtc)₃ Exhibits the Slowest Reduction Rate Among Common Tris(dithiocarbamato)iron(III) Analogs
The reduction of Fe(dedtc)₃ by oxalic acid proceeds more slowly than that of its dimethyl, morpholine, or N-methyl-N-phenyl analogs [1]. This kinetic inertness can be advantageous in applications requiring prolonged stability under reducing conditions.
| Evidence Dimension | Relative rate of reduction by oxalic acid in benzene-methanol |
|---|---|
| Target Compound Data | Slowest |
| Comparator Or Baseline | Fe(dmdtc)₃, Fe(morphdtc)₃, Fe(N-me,N-phdtc)₃ |
| Quantified Difference | [Fe(dedtc)₃] < [Fe(dmdtc)₃] ~ [Fe(morphdtc)₃] < [Fe(N-me,N-phdtc)₃] |
| Conditions | Benzene-methanol mixtures; first-order dependence on complex concentration; order with respect to oxalic acid increases with [oxalic acid]. |
Why This Matters
For processes where inadvertent reduction of the Fe(III) center is detrimental—such as in certain catalytic cycles or as a precursor for FeS materials—the slower reduction rate of Fe(dedtc)₃ offers a built-in stability margin that faster-reducing analogs cannot provide.
- [1] Sridevi, N.; Yusuff, K. K. M. Kinetics of reduction of tris(dithiocarbamato)iron(III) complexes by oxalic acid - influence of added dithiocarbamate ligand on the rate of reaction. Indian J. Chem., Sect. A 2000, 39A, 933–939. View Source
